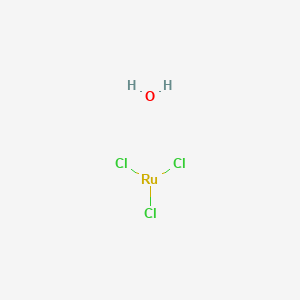

Ruthenium(III) chloride hydrate

描述

Synthesis Analysis

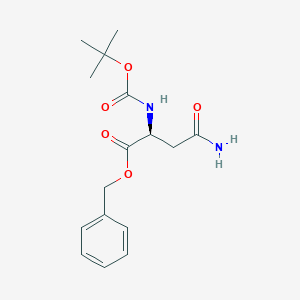

The synthesis of ruthenium(III) chloride hydrate involves complex processes that yield a variety of ruthenium(III) complexes. For instance, hydrogen trans-bis(dimethyl sulfoxide)tetrachlororuthenate(III) and mer-trichlorotris(dimethyl sulfoxide)ruthenium(III) are synthesized from chloride-dimethyl sulfoxide-ruthenium (III) derivatives, marking the first fully characterized chloride-dimethyl sulfoxide-ruthenium(III) complexes (Alessio et al., 1991).

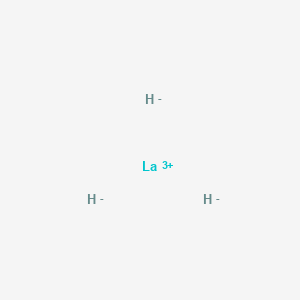

Molecular Structure Analysis

The molecular structure of ruthenium(III) chloride complexes showcases diverse coordination geometries and bonding environments. The crystal and molecular structure of certain ruthenium(III) complexes, like the ones derived from EDTA–diamide, reveals the octahedral geometry around the metal ion, highlighting the intricate structural features of ruthenium(III) chloride hydrate derivatives (Jolley et al., 1998).

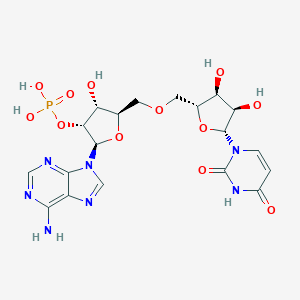

Chemical Reactions and Properties

Ruthenium(III) chloride hydrate participates in a variety of chemical reactions, catalyzing processes such as the hydration of acetylenic compounds to produce aldehydes and ketones. This showcases its effectiveness as a catalyst in chemical transformations (Halpern et al., 1961).

Physical Properties Analysis

The physical properties of ruthenium(III) chloride hydrate complexes are determined by their crystalline structures and bonding arrangements. For example, the crystal structure of trans-bis(acetone hydrazone)tetrakis(trimethyl phosphite)ruthenium(II) bis(tetraphenylborate) illustrates the stabilization of metal–hydrazone complexes through hydrogen bonding, contributing to the understanding of its physical characteristics (Nolte & Singleton, 1974).

Chemical Properties Analysis

The chemical properties of ruthenium(III) chloride hydrate are exemplified by its reactions and the formation of various complexes with distinctive chemical behaviors. For example, its reaction with thiocyanate to form a complex extracted into a surfactant phase highlights its versatile chemical reactivity and the potential for detailed analysis of its chemical properties (Tagashira et al., 1996).

科学研究应用

-

Synthesis of Ruthenium Complexes

- Field : Materials Science

- Application : Ruthenium(III) chloride hydrate is most commonly used as a precursor for the synthesis of ruthenium complexes .

- Method : The specific method of application or experimental procedures can vary greatly depending on the specific ruthenium complex being synthesized. Generally, it involves dissolving the ruthenium(III) chloride hydrate in a suitable solvent and reacting it with other reagents under controlled conditions .

- Results : The outcome is the formation of ruthenium complexes, which have a wide range of applications in various fields, including catalysis .

-

Production of Ruthenium Nanoparticles

- Field : Nanotechnology

- Application : Researchers have used ruthenium chloride hydrate to produce high-quality, catalytically active ruthenium nanoparticles .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reduction of ruthenium(III) chloride hydrate in the presence of a stabilizing agent to control the size of the nanoparticles .

- Results : The result is the formation of ruthenium nanoparticles, which have potential applications in various fields, including catalysis and electronics .

-

Preparation of Single-Atom Catalysts

- Field : Catalysis

- Application : Ruthenium chloride hydrate is used as a precursor for single-atom catalysts .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the dispersion of ruthenium(III) chloride hydrate on a suitable support material, followed by a series of treatments to isolate single ruthenium atoms .

- Results : The result is the formation of single-atom catalysts, which have shown superior performance in various catalytic reactions due to their high atom utilization efficiency .

-

Synthesis of 2-Ethyl-3-Methylquinolines

- Field : Organic Chemistry

- Application : Ruthenium(III) chloride hydrate can catalyze the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reaction of primary aromatic amines and triallylamine in the presence of Ruthenium(III) chloride hydrate .

- Results : The result is the formation of 2-ethyl-3-methylquinolines .

-

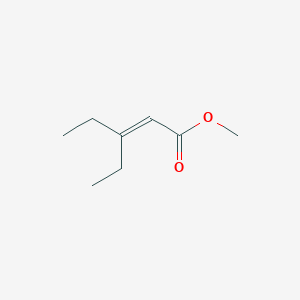

Selective Hydrogenation of Unsaturated Aldehydes

- Field : Organic Chemistry

- Application : Ruthenium(III) chloride hydrate can be used for the selective hydrogenation of unsaturated aldehydes .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reaction of unsaturated aldehydes with hydrogen in the presence of Ruthenium(III) chloride hydrate .

- Results : The result is the selective hydrogenation of unsaturated aldehydes .

-

Preparation of Ruthenium Oxide Nanoparticles

- Field : Nanotechnology

- Application : Researchers have used Ruthenium(III) chloride hydrate to produce high-quality, catalytically active ruthenium oxide nanoparticles .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reaction of Ruthenium(III) chloride hydrate with suitable reagents under controlled conditions .

- Results : The result is the formation of ruthenium oxide nanoparticles .

-

Preparation of Ruthenium Oxides

- Field : Materials Science

- Application : Ruthenium(III) chloride hydrate is used as a precursor to prepare ruthenium oxides .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reaction of Ruthenium(III) chloride hydrate with suitable reagents under controlled conditions .

- Results : The result is the formation of ruthenium oxides .

-

Catalysis in Synthesis of Quinolines

- Field : Organic Chemistry

- Application : Ruthenium(III) chloride hydrate can catalyze the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reaction of primary aromatic amines and triallylamine in the presence of Ruthenium(III) chloride hydrate .

- Results : The result is the formation of 2-ethyl-3-methylquinolines .

-

Selective Hydrogenation of Unsaturated Aldehydes

- Field : Organic Chemistry

- Application : Ruthenium(III) chloride hydrate can be used for the selective hydrogenation of unsaturated aldehydes .

- Method : The specific method of application or experimental procedures can vary, but it generally involves the reaction of unsaturated aldehydes with hydrogen in the presence of Ruthenium(III) chloride hydrate .

- Results : The result is the selective hydrogenation of unsaturated aldehydes .

安全和危害

Ruthenium(III) chloride hydrate may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear respiratory protection, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, do not breathe dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and keep only in original container .

未来方向

Ruthenium(III) chloride hydrate is a highly insoluble thermally stable Ruthenium source suitable for glass, optic and ceramic applications . Chloride compounds can conduct electricity when fused or dissolved in water . Chloride materials can be decomposed by electrolysis to chlorine gas and the metal . It is also a critical ingredient for preparing a number of ruthenium-based catalysts, including Grubbs’ catalysts (widely applied in metathesis reactions) and ruthenium–phosphine complexes capable of selective reductions .

属性

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium(III) chloride hydrate | |

CAS RN |

13815-94-6, 14898-67-0 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)